1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Overview
Description
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a pyrrole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, the trifluoromethylation of carbon-centered radical intermediates has been explored using photoredox catalysis . Additionally, the Suzuki–Miyaura coupling reaction is another method that can be employed for the synthesis of this compound, utilizing boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and efficient synthetic routes, such as those mentioned above. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiophenols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated phenyl sulfonyl derivatives, such as:
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Uniqueness
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrole ring, in particular, differentiates it from other trifluoromethylated compounds and may contribute to its unique reactivity and applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylpyrrol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c12-11(13,14)8-1-3-10(4-2-8)19(17,18)16-6-5-9(15)7-16/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLYAOGKRDMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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